2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Overview
Description
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile is a chemical compound with potential applications in various fields of chemistry. The molecular structure, synthesis methods, chemical reactions, and properties are of significant interest for research and development in organic chemistry.
Synthesis Analysis
The synthesis of 7-methoxy-naphthalen-1-yl-acetonitrile, a related compound, involves using 7-methoxy tetralone as a raw material. It undergoes addition with LiCH2CN, dehydrogenation with DDQ, and dehydration with TsOH·H2O, resulting in a total yield of 57% and a purity of 98% (Zhou Min, 2012).
Molecular Structure Analysis
The crystal structure of a perimidine derivative, closely related to the compound , shows interesting conformational details. In this structure, the naphthalene ring system and the methoxyphenyl ring are almost perpendicular to each other, indicating potential steric hindrance and influence on chemical reactivity (Manimekalai et al., 2014).
Chemical Reactions and Properties
- Acid-catalyzed solvolytic elimination (aromatization) of allylic ethers and alcohols involving similar compounds indicates a preference for elimination reactions over nucleophilic substitution (Jia & Thibblin, 2001).
- Ring contraction of 1,2-dihydronaphthalenes, which are structurally related to the compound, can be promoted by thallium(III) in acetonitrile, leading to the formation of indanes (Ferraz et al., 2009).
Physical Properties Analysis
The physical properties of compounds in this class, like crystallization behavior and molecular orientations, are crucial for understanding their chemical behavior and potential applications. However, specific data on the physical properties of 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile are not detailed in the available research.
Chemical Properties Analysis
- Enantioselective electrochemical oxidation of enol acetates, closely related to this compound, shows significant potential for stereochemical control in synthetic processes (Maekawa et al., 2003).
- The molecular diversity observed in the cyclization reaction of methyleneoxindoles with related compounds indicates a wide range of potential reactivities and product formations (Lu et al., 2016).
Scientific Research Applications
Chemical Composition and Biological Activity
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile is a chemical compound with potential applications in various fields due to its structure and properties. While the direct references to this specific compound are limited in the literature, understanding its potential can be derived from studies on similar compounds and their applications in pharmacology, analytical chemistry, and organic synthesis.
Pharmacological Activities of Similar Compounds
Compounds with similar structures, such as methoxyflurane and methoxy-containing pharmacological agents, have been explored for their analgesic properties and safety profiles. Methoxyflurane, for example, is highlighted for its efficacy and safety as an analgesic for outpatient procedures, demonstrating significant benefits without deep sedation or respiratory depression, facilitating rapid recovery (Jephcott et al., 2018; Porter et al., 2018). These studies suggest potential analgesic or anesthetic applications for similar methoxy-containing compounds.
Chemical Synthesis and Analytical Methodologies
In the field of analytical chemistry, the development and validation of methods for quantifying pharmaceutical compounds indicate the importance of structural derivatives in method development. For instance, the determination of metformin hydrochloride, saxagliptin hydrochloride, and dapagliflozin in pharmaceuticals showcases the utility of methoxy-containing compounds in analytical standards and method calibration (Abdelrahman et al., 2020).
Potential in Organic Chemistry and Material Science
The structural modification of compounds, such as paeonol derivatives, to enhance pharmacological activities points towards the versatility of methoxy-substituted compounds in drug design and synthesis. These derivatives exhibit a wide range of pharmacological effects, including antibacterial, anti-inflammatory, and antioxidant activities (Wang et al., 2020).
properties
IUPAC Name |
2-(7-methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h4-6,9H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJHVZKRAOYORH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC=C2CC#N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461218 | |
Record name | (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |
CAS RN |
861960-34-1 | |
Record name | 3,4-Dihydro-7-methoxy-1-naphthaleneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861960-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.